molecular formula C17H18F2N2OS B5785095 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea

Cat. No. B5785095
M. Wt: 336.4 g/mol
InChI Key: LEQRLBXGBHUWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative, and its unique chemical structure has made it a valuable tool for investigating a wide range of biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea is not fully understood, but it is thought to act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). By neutralizing these harmful molecules, N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea may be able to protect cells and tissues from damage and inflammation.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea has been shown to have a number of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit nitric oxide production, and modulate inflammation. These effects may be beneficial in a variety of disease states, including neurodegenerative diseases, cardiovascular disease, and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea in lab experiments is its ability to scavenge ROS and RNS without interfering with other cellular processes. This makes it a valuable tool for investigating the role of oxidative stress and inflammation in disease states. However, one limitation of using N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea. One area of interest is the development of new therapeutic agents based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea and its potential applications in a variety of disease states. Finally, the development of new synthesis methods and purification techniques for N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea may help to make this compound more widely available for research purposes.

Synthesis Methods

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)-5-methylphenylamine with 4-methylbenzyl isothiocyanate. This reaction results in the formation of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea, which can be purified using standard techniques such as recrystallization.

Scientific Research Applications

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea has been used in a variety of scientific research applications, including studies of oxidative stress, nitric oxide signaling, and inflammation. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS/c1-11-3-6-13(7-4-11)10-20-17(23)21-14-9-12(2)5-8-15(14)22-16(18)19/h3-9,16H,10H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQRLBXGBHUWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=C(C=CC(=C2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea

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